molecular formula C13H20N2O4 B1415100 tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate CAS No. 782493-42-9

tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

Cat. No.: B1415100
CAS No.: 782493-42-9
M. Wt: 268.31 g/mol
InChI Key: HBAKXSYOYQVZSN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and a hydroxyisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Ester: The tert-butyl ester group is usually introduced via esterification reactions, often using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Hydroxyisoxazole Moiety: The hydroxyisoxazole group can be introduced through cycloaddition reactions involving nitrile oxides and alkenes or alkynes.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the isoxazole ring can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The isoxazole ring can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield isoxazole ketones, while reduction can produce isoxazole alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the piperidine ring and the isoxazole moiety suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate

Uniqueness

What sets tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate apart is the combination of the hydroxyisoxazole and piperidine moieties. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl 4-(3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)18-12(17)15-6-4-9(5-7-15)10-8-11(16)14-19-10/h8-9H,4-7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAKXSYOYQVZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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